3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester
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Overview
Description
3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester is a biochemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is a solid at room temperature and has a melting point of 91°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester typically involves the benzoylation of substituted phenols under low temperature conditions . This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to yield hydroxy benzophenones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as anhydrous aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted benzoic acid esters .
Scientific Research Applications
3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring in its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological activity . These interactions can affect various pathways, including those involved in metabolic processes and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure, used widely in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Histidine: An amino acid with an imidazole side chain, important in protein structure and function.
Uniqueness
3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, imidazole ring, and benzoic acid ester moiety makes it a versatile compound for various research applications .
Properties
IUPAC Name |
ethyl 3-amino-4-imidazol-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-3-4-11(10(13)7-9)15-6-5-14-8-15/h3-8H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJNPASXNPFKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875160-11-5 |
Source
|
Record name | ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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